BenchChemオンラインストアへようこそ!

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

FLT3 kinase inhibition Acute myeloid leukemia Targeted therapy

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic compound belonging to the pyrazolo[4,3-c]quinoline class. This heterocyclic scaffold is characterized by a fused pyrazole-quinoline system and is under active investigation for its ability to inhibit kinase targets such as FMS-like tyrosine kinase 3 (FLT3) and hematopoietic progenitor kinase 1 (HPK1), which are implicated in oncology and inflammatory disorders.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 901005-52-5
Cat. No. B2740664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901005-52-5
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC)C
InChIInChI=1S/C26H23N3O2/c1-16-9-11-19(13-17(16)2)29-26-20-7-5-6-8-22(20)27-15-21(26)25(28-29)18-10-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3
InChIKeyLELGHSMEGWSYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-52-5): Compound Class and Context for Research Procurement


3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic compound belonging to the pyrazolo[4,3-c]quinoline class. This heterocyclic scaffold is characterized by a fused pyrazole-quinoline system and is under active investigation for its ability to inhibit kinase targets such as FMS-like tyrosine kinase 3 (FLT3) and hematopoietic progenitor kinase 1 (HPK1), which are implicated in oncology and inflammatory disorders [1]. The compound features a 3,4-dimethoxyphenyl group at position 3 and a 3,4-dimethylphenyl group at the N1 position of the pyrazole ring, substitutions that are critical for its target engagement profile [2].

Why 3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Other Pyrazolo[4,3-c]quinolines for Target-Specific Studies


The pyrazolo[4,3-c]quinoline chemotype is a privileged scaffold for FLT3 and HPK1 inhibition, but minor structural modifications produce profound shifts in kinase selectivity and potency. The specific substitution pattern of 3-(3,4-dimethoxyphenyl) and N1-(3,4-dimethylphenyl) on the core is associated with nanomolar FLT3 inhibition (Ki = 15 nM) by the closely related derivative BDBM712322 [1]. In contrast, simpler analogs such as 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111) show only micromolar affinity for adenosine A3 receptors (Ki = 212 nM) and are inactive against FLT3, demonstrating that the 3,4-diaryl substitution pattern is a key determinant of kinase-target engagement rather than GPCR activity [2]. Consequently, substituting this compound with a generic pyrazolo[4,3-c]quinoline would result in loss of the defined FLT3/HPK1 inhibitory profile.

Quantitative Differentiation Guide for 3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-52-5)


FLT3 Wild-Type Kinase Inhibition Potency Relative to Structural Analogs

The 7-substituted analog of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline, designated BDBM712322, exhibits a Ki of 15 nM against FLT3 wild-type in a recombinant enzymatic assay [1]. This contrasts sharply with the simpler 2-phenyl-2H-pyrazolo[4,3-c]quinoline scaffold (CHEMBL190111), which shows no measurable FLT3 inhibition and instead binds the adenosine A3 receptor with a Ki of 212 nM [2]. The 3-(3,4-dimethoxyphenyl) and N1-(3,4-dimethylphenyl) substitution pattern is thus a critical driver of FLT3 over adenosine receptor selectivity.

FLT3 kinase inhibition Acute myeloid leukemia Targeted therapy

In Vitro Anti-Proliferative Activity in Tumor Cell Lines Compared to Representative Pyrazolo[4,3-c]quinolines

A structurally related series of pyrazolo[4,3-c]quinolines has been evaluated for anti-proliferative activity against tumor cell lines. Compound PQ32, bearing a substitution pattern conceptually similar to the target compound's diaryl arrangement, inhibited tumor cell proliferation with an IC50 of approximately 1.00 μM, induced G2 phase cell cycle arrest, and triggered apoptosis [1]. While direct data for the exact CAS 901005-52-5 compound are not yet published, this result provides a class-level benchmark: simpler pyrazolo[4,3-c]quinolines lacking the 3,4-dimethoxy/3,4-dimethyl substitution pattern showed no comparable activity in the same assay system [2].

Anticancer activity Cell proliferation G-quadruplex stabilization

Structural Differentiation from the 8-Methoxy Analog: Impact on Molecular Properties and Target Scope

The SpectraBase database contains the 8-methoxy congener of the target compound (1H-pyrazolo[4,3-c]quinoline, 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-, MW 439.52 g/mol, C27H25N3O3) [1]. The target compound (CAS 901005-52-5) lacks this 8-methoxy group, resulting in a lower molecular weight (expected ~409.5 g/mol for the parent scaffold, C26H23N3O2 based on close analog CAS 901246-05-7 [2]) and a different hydrogen-bonding profile at the quinoline 8-position. In the context of HPK1/FLT3 inhibition, the 8-position is a known vector for solvent-exposed interactions, and substitution at this site can alter both kinase selectivity and pharmacokinetic properties without necessarily improving target potency [3]. The des-methoxy form represented by CAS 901005-52-5 thus provides a distinct starting point for medicinal chemistry optimization compared to the 8-methoxy analog.

Structure-property relationships Analytical characterization Analog comparison

Research and Procurement Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-52-5)


Hit-to-Lead Optimization in FLT3-Driven Acute Myeloid Leukemia (AML) Programs

The demonstrated nanomolar FLT3 inhibitory activity of the 7-substituted derivative BDBM712322 (Ki = 15 nM) [1] establishes the parent scaffold of CAS 901005-52-5 as a validated starting point for FLT3 inhibitor development. Researchers procuring this compound can use it as a core scaffold for systematic SAR exploration at the quinoline 7-, 8-, and 9-positions, building on the existing patent disclosures for HPK1/FLT3 dual inhibitors [2]. The des-methoxy nature of CAS 901005-52-5 at the 8-position is advantageous for introducing diverse substituents without the confounding influence of an existing methoxy group.

G-Quadruplex Stabilization and c-MYC/KRAS Transcriptional Inhibition Studies

Pyrazolo[4,3-c]quinolines bearing diaryl substitution patterns analogous to CAS 901005-52-5 have shown the ability to stabilize c-MYC and KRAS promoter G-quadruplex structures, leading to tumor cell proliferation inhibition with IC50 values around 1 μM [3]. This compound can therefore be employed in biophysical assays (FRET melting, SPR, CD spectroscopy) to quantify G4 binding affinity and selectivity, and in cellular models to assess downstream effects on c-MYC and KRAS transcription, filling a niche not addressed by adenosine-receptor-targeted pyrazolo[4,3-c]quinolines.

Kinase Selectivity Profiling Against the Human Kinome

Given that the 3,4-diaryl substitution pattern on the pyrazolo[4,3-c]quinoline core redirects activity from adenosine GPCRs (Ki = 212 nM for A3 receptor with the unsubstituted analog CHEMBL190111) [4] toward tyrosine kinases (Ki = 15 nM for FLT3 with BDBM712322) [1], CAS 901005-52-5 is a valuable tool compound for broad kinome selectivity panels. Procurement of this compound enables researchers to map the complete target engagement landscape of the 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl) substitution pattern, identifying additional kinase targets and potential off-target liabilities.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The pyrazolo[4,3-c]quinoline scaffold requires specialized synthetic routes, including annulation strategies and transition-metal-catalyzed cross-couplings [5]. CAS 901005-52-5, with its specific diaryl substitution, serves as a well-defined substrate for developing and benchmarking new synthetic methods, such as late-stage C–H functionalization at the quinoline ring or N-arylation optimization. Its distinct substitution pattern compared to commercially available 2-aryl-pyrazolo[4,3-c]quinolin-3-ones provides a unique test case for reaction scope studies.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.